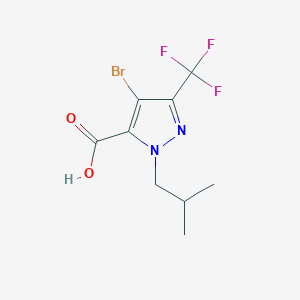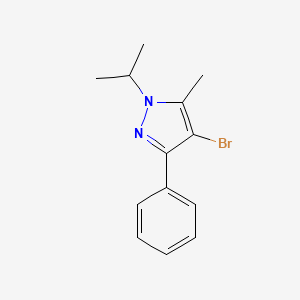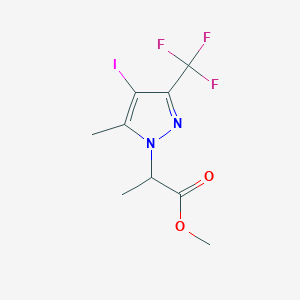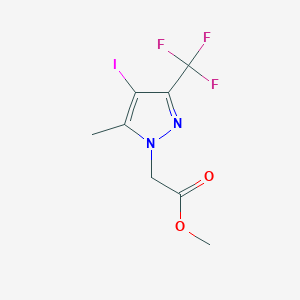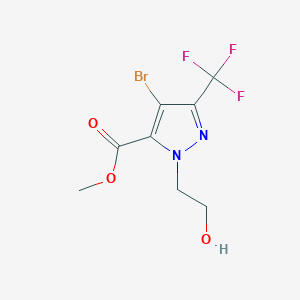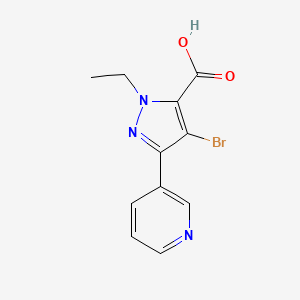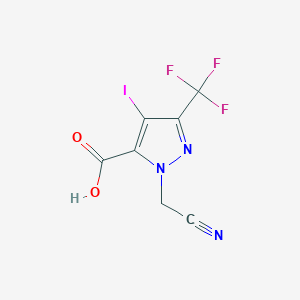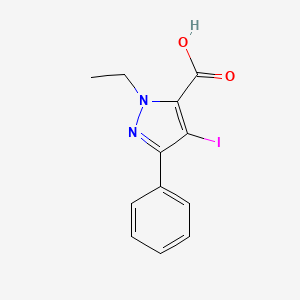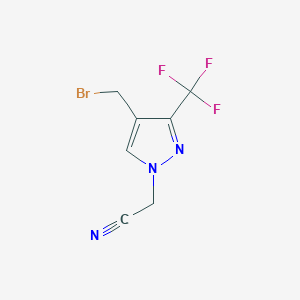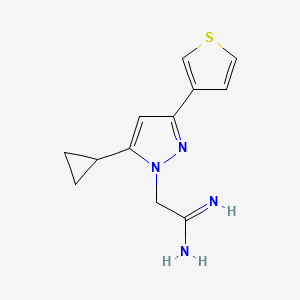
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-ylacetimidamide, is an organosulfur compound that is commonly used for its ability to act as an inhibitor for a variety of enzymes and receptors. It has been studied for its potential use in the treatment of a number of diseases, including cancer and diabetes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Preclinical Evaluation of Antidepressant Activity
Researchers have synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. One compound showed significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant activity without affecting baseline locomotion. This suggests the therapeutic utility of thiophene-based pyrazolines with a carbothioamide tail unit as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor Evaluation of Heterocyclic Compounds
A study focused on synthesizing heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing high inhibitory effects in antiproliferative activity screening against several human cancer cell lines. This highlights the potential of these compounds in cancer therapy, emphasizing the importance of heterocyclic chemistry in developing new therapeutic agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
In Vitro Antibacterial Activity of Pyrazoline Derivatives
Novel pyrazolines synthesized from -1-[2-(alkoxy) phenyl]-3-(thiophen-2-yl) prop-2-en-1-one exhibited promising in vitro antibacterial activity against a range of bacteria. Two compounds specifically showed significant activity compared to standard antibiotics, underscoring the potential of these derivatives in addressing antibiotic resistance (Rani & Mohamad, 2014).
Anti-Tumor Activity of Bis-Pyrazolyl-Thiazoles
Research into 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. Specific compounds within this series showed IC50 values indicating strong potential as anti-tumor agents, offering a foundation for further exploration in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Anticancer Activity Evaluation of Pyrazole-1-carboximidamides
A study on 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides revealed efficient synthesis under ultrasonic conditions, resulting in compounds with significant inhibitory concentrations against leukemia cell lines. This work demonstrates the utility of ultrasound-promoted synthesis in developing potential anticancer drugs (Santos et al., 2016).
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)6-16-11(8-1-2-8)5-10(15-16)9-3-4-17-7-9/h3-5,7-8H,1-2,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFFWFAPLPGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




